molecular formula C20H24N2O4 B269025 N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide

N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide

Numéro de catalogue B269025
Poids moléculaire: 356.4 g/mol
Clé InChI: WLCOXXGQLQFFFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide, commonly known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression and cell division. MLN8054 has been extensively studied for its potential in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Mécanisme D'action

MLN8054 inhibits Aurora A kinase, which is a key regulator of mitotic progression and cell division. Aurora A kinase is overexpressed in many cancer cells, and its inhibition by MLN8054 disrupts the mitotic spindle assembly, leading to chromosomal instability and cell death.
Biochemical and Physiological Effects:
MLN8054 has been shown to have a significant impact on cancer cell growth and survival. It induces apoptosis in cancer cells by disrupting the mitotic spindle assembly and causing chromosomal instability. MLN8054 has also been shown to inhibit tumor growth in a variety of cancer cell lines.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of MLN8054 is its ability to inhibit tumor growth and induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. However, one limitation of MLN8054 is its specificity for Aurora A kinase. MLN8054 does not inhibit Aurora B kinase, which is also involved in mitotic progression and cell division.

Orientations Futures

There are several future directions for research on MLN8054. One direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to develop more specific inhibitors of Aurora A kinase that do not have the limitations of MLN8054. Additionally, further research is needed to fully understand the mechanism of action of MLN8054 and its potential impact on cancer therapy.

Méthodes De Synthèse

MLN8054 is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-methoxyphenol with 2-bromoethanol to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 4-isobutyrylaniline to form N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide.

Applications De Recherche Scientifique

MLN8054 has been extensively studied for its potential in cancer therapy. It has been shown to inhibit tumor growth in a variety of cancer cell lines, including breast, colon, and lung cancer. MLN8054 has also been shown to induce apoptosis in cancer cells by disrupting the mitotic spindle assembly and causing chromosomal instability.

Propriétés

Nom du produit

N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide

Formule moléculaire

C20H24N2O4

Poids moléculaire

356.4 g/mol

Nom IUPAC

N-[4-[2-(4-methoxyphenoxy)propanoylamino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C20H24N2O4/c1-13(2)19(23)21-15-5-7-16(8-6-15)22-20(24)14(3)26-18-11-9-17(25-4)10-12-18/h5-14H,1-4H3,(H,21,23)(H,22,24)

Clé InChI

WLCOXXGQLQFFFA-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC

SMILES canonique

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.